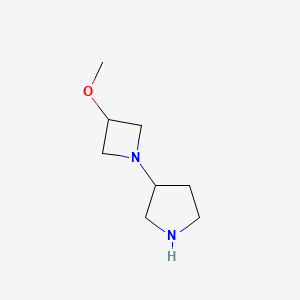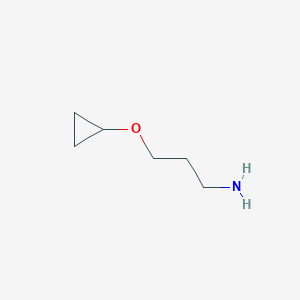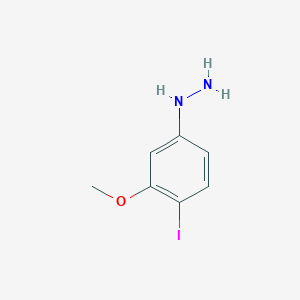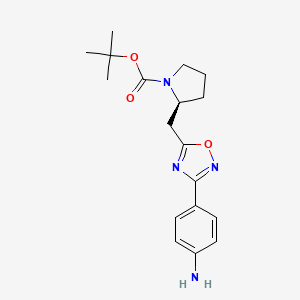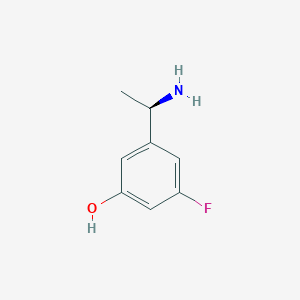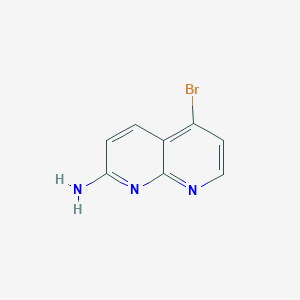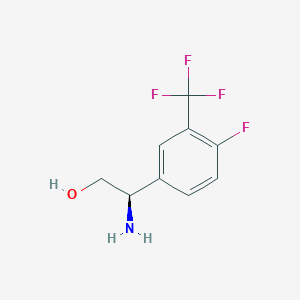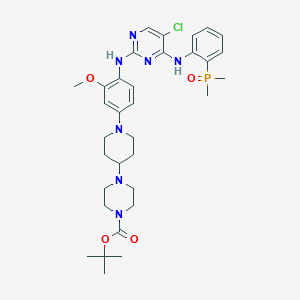![molecular formula C7H7F2NO B12954979 (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[221]heptan-3-one is a bicyclic compound featuring a difluoromethylene group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[221]heptan-3-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethylene group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure and the presence of the difluoromethylene group, which can mimic certain biological functionalities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the difluoromethylene group.
Mechanism of Action
The mechanism of action of (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s ability to fit into specific binding sites on proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-6-(Methylene)-2-azabicyclo[2.2.1]heptan-3-one: Similar structure but lacks the difluoromethylene group.
(1S,4S)-6-(Trifluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one: Contains a trifluoromethylene group instead of a difluoromethylene group.
Uniqueness
The presence of the difluoromethylene group in (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated or trifluoromethylated analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
(1S,4S)-6-(difluoromethylidene)-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H7F2NO/c8-6(9)4-1-3-2-5(4)10-7(3)11/h3,5H,1-2H2,(H,10,11)/t3-,5-/m0/s1 |
InChI Key |
XAYOCQPMTUMGQE-UCORVYFPSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=C(F)F)[C@H]1NC2=O |
Canonical SMILES |
C1C2CC(=C(F)F)C1NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


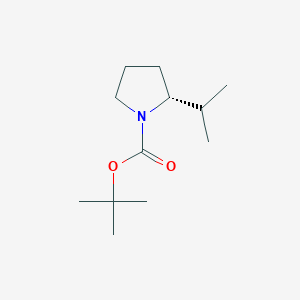
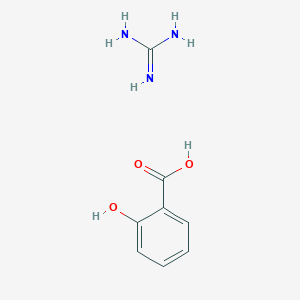
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
